molecular formula C6H4F3N5 B1430241 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1444605-49-5

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

货号: B1430241
CAS 编号: 1444605-49-5
分子量: 203.12 g/mol
InChI 键: QUOGYIMRTHRKLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and an amine group at the 7-position of the triazolo[1,5-a]pyrimidine ring. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.

生化分析

Biochemical Properties

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides . The interaction between this compound and dihydroorotate dehydrogenase is characterized by strong hydrogen bonding and stacking interactions, which enhance the binding affinity of the compound to the enzyme . Additionally, this compound has been found to inhibit the activity of certain kinases, thereby modulating various signaling pathways within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways, particularly the extracellular signal-regulated kinase (ERK) pathway . By inhibiting the phosphorylation of ERK1/2, this compound can suppress cell proliferation and induce apoptosis in cancer cells . Furthermore, this compound has been observed to affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to the active site of dihydroorotate dehydrogenase, forming hydrogen bonds and stacking interactions that stabilize the enzyme-inhibitor complex . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of pyrimidine nucleotides and leading to a decrease in cellular proliferation . Additionally, this compound has been shown to inhibit the activity of kinases involved in the ERK signaling pathway, resulting in reduced phosphorylation of downstream targets and suppression of cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability and long-term impact on cellular function. The compound has demonstrated good stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that the inhibitory effects of this compound on cell proliferation and signaling pathways are sustained over time, indicating its potential for long-term therapeutic applications . Further in vivo studies are needed to fully understand the long-term effects and potential degradation pathways of this compound in biological systems.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent effects on tumor growth, with higher doses leading to greater inhibition of tumor proliferation . At elevated doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the excretion of the compound from the body. Additionally, this compound has been shown to affect metabolic flux by inhibiting key enzymes involved in nucleotide synthesis, leading to alterations in metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize predominantly in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and binding to transport proteins . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under mild conditions, resulting in good yields of the desired product. Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient route to the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times. Additionally, the catalyst-free and additive-free nature of this method aligns with green chemistry principles, making it suitable for large-scale production .

化学反应分析

Types of Reactions

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

科学研究应用

Anticancer Properties

Recent studies have demonstrated that derivatives of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit promising anticancer activity. In vitro evaluations against various cancer cell lines have indicated significant antiproliferative effects. For instance, compounds derived from this scaffold were screened using the National Cancer Institute's NCI-60 program and showed notable cytotoxicity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Activity Level
2bA3751.2High
3bDU1450.9Very High
4cMCF-73.5Moderate

The presence of the trifluoromethyl group has been associated with enhanced potency in these compounds, suggesting that it plays a crucial role in their mechanism of action.

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have been evaluated for antimicrobial activity. Studies indicate that certain derivatives demonstrate significant antibacterial and antifungal effects against pathogens such as Mycobacterium smegmatis and Candida albicans. The structure-activity relationship (SAR) studies highlight that modifications at specific positions on the triazole or pyrimidine rings can lead to improved antimicrobial efficacy .

Table 2: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives

Compound IDMicroorganismMIC (µg/mL)Activity Level
9aMycobacterium smegmatis6.25High
9cCandida albicans12.50Moderate

Potential Therapeutic Roles

The unique structural features of this compound position it as a candidate for further development in various therapeutic areas:

  • Anticancer Agents : Its ability to inhibit cancer cell proliferation suggests potential use in oncology.
  • Antimicrobial Agents : The compound's efficacy against bacterial and fungal infections indicates its potential role in treating infectious diseases.

Case Studies

Several case studies have been documented where derivatives of this compound were subjected to comprehensive biological evaluations:

  • Case Study on Anticancer Activity : A study involving a series of synthesized triazolo-pyrimidine derivatives showed that compound 3b exhibited an IC50 value significantly lower than standard chemotherapeutics in multiple cancer cell lines .
  • Case Study on Antimicrobial Efficacy : Research demonstrated that specific derivatives had MIC values comparable to existing antibiotics against resistant strains of bacteria .

相似化合物的比较

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and binding affinity compared to other similar compounds. This structural feature makes it a promising candidate for further research and development in various therapeutic areas.

生物活性

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, particularly focusing on its anticancer and antimalarial properties.

Synthesis

The synthesis of this compound typically involves the condensation of 3-amino-1,2,4-triazoles with various acylating agents. The trifluoromethyl group is introduced at the 2-position of the triazole ring to enhance biological activity.

General Procedure for Synthesis

  • Starting Materials : 3-amino-1,2,4-triazole derivatives and trifluoroacetic acid.
  • Reaction Conditions : The reaction is generally conducted in refluxing toluene with a catalytic amount of p-toluenesulfonic acid.
  • Purification : The resulting products are purified through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biological pathways:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Studies have shown that this compound interacts with PfDHODH in Plasmodium falciparum, leading to effective inhibition of the parasite's growth .
  • Cyclin-Dependent Kinase Inhibition : It has also been reported to inhibit CDK2, which plays a crucial role in cell cycle regulation .

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for this compound:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value of approximately 8.47 µM was observed for MCF-7 breast cancer cells after 72 hours of treatment .
Cell LineIC50 Value (µM)Treatment Duration (h)
MCF-78.4772
A54910.2348
  • Mechanisms : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of tumor angiogenesis .

Antimalarial Activity

The compound has also shown significant activity against Plasmodium falciparum:

  • In vitro Assays : Thirteen derivatives were tested with IC50 values ranging from 0.023 to 20 µM in anti-HRP2 and hypoxanthine assays. The most active derivatives had selectivity indices (SI) ranging from 1,003 to 18,478 .
Compound IDIC50 Value (µM)Selectivity Index
Derivative A0.02318,478
Derivative B0.04510,000

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Treatment : A study indicated that treatment with the compound led to reduced tumor size in xenograft models of breast cancer .
  • Malaria Treatment : Another study reported successful reduction of parasitemia in infected mice treated with the compound .

属性

IUPAC Name

2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)4-12-5-11-2-1-3(10)14(5)13-4/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOGYIMRTHRKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 5
Reactant of Route 5
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Customer
Q & A

Q1: How do these compounds interact with DHODH and what are the downstream effects?

A: The research papers primarily focus on the structural analysis of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives, specifically a compound named DSM338 (N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine), bound to DHODH from different species (human, rat, and Plasmodium falciparum). [, , ] The studies determine the crystal structures of DHODH complexed with DSM338, revealing the specific interactions and binding sites of this inhibitor within the enzyme's active site. [, , ] While the downstream effects aren't explicitly discussed, inhibiting DHODH is known to disrupt pyrimidine biosynthesis, which is essential for cell growth and proliferation. This makes DHODH an attractive target for developing drugs against parasitic diseases like malaria and autoimmune diseases.

Q2: Can you provide details about the structural characterization of DSM338?

A2: While the provided abstracts lack specific spectroscopic data, we can deduce some information about DSM338. Based on its chemical name, N-[3,5-difluoro-4-(trifluoromethyl)phenyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, we can determine its molecular formula to be C14H7F8N5. Using this formula, the calculated molecular weight of DSM338 is 413.23 g/mol. Further spectroscopic data like 1H NMR, 13C NMR, and mass spectrometry would be needed for complete structural characterization.

Q3: The research mentions studying DSM338 bound to DHODH from different species. Why is this important?

A: Comparing the crystal structures of DSM338 bound to DHODH from different species (human, rat, and Plasmodium falciparum) [, , ] provides valuable insights into the conservation of the enzyme's active site and potential differences in binding affinities. This comparative analysis is crucial for structure-based drug design, allowing researchers to develop inhibitors with improved selectivity for the target species while minimizing off-target effects. Understanding these differences is particularly important when developing drugs against parasitic diseases like malaria, where targeting the parasite's enzyme specifically is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。